5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid

Vue d'ensemble

Description

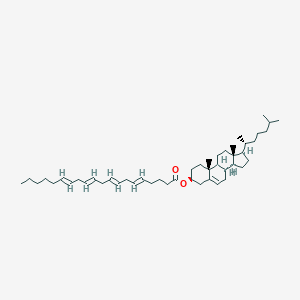

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid, also known as 5-HETE, is a member of the Hydroxyeicosapentaenoic acids . It is an active metabolite of eicosapentaenoic acid (EPA) and is formed from EPA by 5-lipoxygenase (5-LO) .

Synthesis Analysis

The synthesis of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid involves the oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH . This process is regulated by the availability of the obligate cofactor NADP+ and is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells .Molecular Structure Analysis

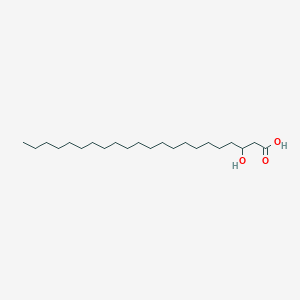

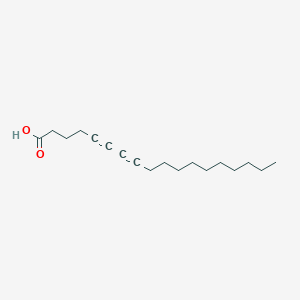

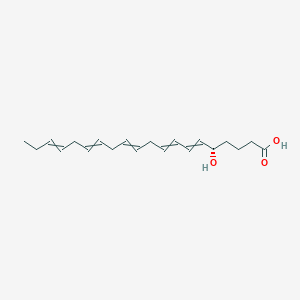

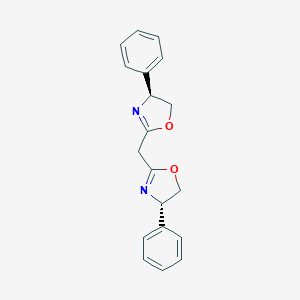

The molecular structure of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid consists of eicosanoic acids with an attached hydroxyl group and five CC double bonds .Chemical Reactions Analysis

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is a substrate for hydroxyeicosanoid dehydrogenase in polymorphonuclear (PMN) leucocytes, where it is converted to 5-oxo-ETE . Both compounds are reported to increase the intracellular mobilization of calcium in PMN leucocytes .Physical And Chemical Properties Analysis

The empirical formula of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is C20H32O3, and its molecular weight is 320.47 . It is stored at a temperature of -20°C .Applications De Recherche Scientifique

Anti-Inflammatory Properties

5S-HEPE: is known for its anti-inflammatory effects. It is a metabolite of eicosapentaenoic acid (EPA) and is formed through the action of 5-lipoxygenase. This compound has been shown to reduce inflammation in various cellular models, which could be beneficial in treating inflammatory diseases .

Role in Metabolic Diseases

Research indicates that 5S-HEPE may play a role in metabolic diseases. Elevated serum levels of this compound have been associated with hyperlipidemia, suggesting a potential link to lipid metabolism disorders. It could be a marker or a therapeutic target for managing diseases like diabetes and dyslipidemia .

Insulin Secretion

5S-HEPE: has been observed to increase glucose-induced insulin secretion from pancreatic islets. This suggests a possible application in enhancing insulin release in response to high blood sugar, which is a critical aspect of diabetes management .

Glucagon-Like Peptide 1 Secretion

This compound also enhances the secretion of glucagon-like peptide 1 (GLP-1) from intestinal cells. GLP-1 is an incretin hormone that stimulates insulin secretion. Therefore, 5S-HEPE could be used to stimulate GLP-1 in conditions where its production is compromised .

Agonist of GPR119

5S-HEPE: acts as an agonist for G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis and energy balance. By activating this receptor, 5S-HEPE could be used to modulate metabolic processes, potentially aiding in the treatment of obesity and diabetes .

Lipid Biochemistry

In lipid biochemistry, 5S-HEPE is a significant molecule due to its role in the lipoxygenase pathway. It could be used to study the biochemical pathways of lipids and their metabolites, which is essential for understanding the complex lipid signaling mechanisms in the body .

Anti-Oxidative Effects

5S-HEPE: has been associated with anti-oxidative properties. It can potentially protect cells from oxidative stress, which is a common factor in many chronic diseases, including cardiovascular diseases and cancer .

Pharmaceutical Development

Due to its biological activities, 5S-HEPE is of interest in pharmaceutical development. It could be used to create new medications that target metabolic and inflammatory pathways, offering new treatments for a range of conditions .

Mécanisme D'action

Target of Action

5S-HEPE is an active metabolite of eicosapentaenoic acid (EPA) and is formed from EPA by 5-lipoxygenase (5-LO) . The primary target of 5S-HEPE is the G protein-coupled receptor 119 (GPR119) . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism .

Mode of Action

5S-HEPE acts as an agonist of GPR119 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 5S-HEPE binds to GPR119 and activates it . This activation leads to an increase in cAMP accumulation in cells expressing human GPR119 .

Biochemical Pathways

The formation of 5S-HEPE involves the 5-lipoxygenase (5-LO) pathway . This pathway was discovered with the identification of 5S-HETE as a product of arachidonic acid (AA) metabolism . 5S-HETE is then oxidized by the highly selective dehydrogenase 5-HEDH to form 5-oxo-ETE . The 5-LO pathway is also involved in the formation of proinflammatory leukotrienes and anti-inflammatory lipoxins .

Pharmacokinetics

It is known that 5s-hepe is practically insoluble in water , which may impact its bioavailability.

Result of Action

The activation of GPR119 by 5S-HEPE leads to an increase in cAMP accumulation . This, in turn, increases glucose-induced insulin secretion from pancreatic islets and glucagon-like peptide 1 (GLP-1) secretion from adenocarcinoma cells . These actions suggest that 5S-HEPE may play a role in glucose homeostasis and lipid metabolism .

Action Environment

The action of 5S-HEPE can be influenced by various environmental factors. For instance, oxidative stress and activation of the respiratory burst in phagocytic cells can favor the synthesis of 5-oxo-ETE, a downstream product of 5S-HEPE . .

Orientations Futures

While the pathophysiological role of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is not clearly understood, it may be a significant mediator in allergic diseases, such as allergic asthma, allergic rhinitis, and atopic dermatitis . Targeting the OXE receptor may be a novel therapy for these kinds of inflammatory conditions . Selective OXE receptor antagonists are currently under investigation and could become potential therapeutic agents in allergy .

Propriétés

IUPAC Name |

(5S,6E,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAGQROYQYQRHF-GHWNLOBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid | |

CAS RN |

92008-51-0 | |

| Record name | 5-Hydroxyeicosapentaenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92008-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)